3-Ethyl-4'-ethynyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC13743755
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H14 |
---|---|
Molecular Weight | 206.28 g/mol |
IUPAC Name | 1-ethyl-3-(4-ethynylphenyl)benzene |
Standard InChI | InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3 |
Standard InChI Key | AZFDBQXOETVDIS-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
Canonical SMILES | CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 1-ethyl-3-(4-ethynylphenyl)benzene, reflects its biphenyl backbone with substituents at specific positions (Figure 1) . Key structural features include:
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Ethyl group (-CH₂CH₃) at the third carbon of the first benzene ring, introducing steric bulk and moderate electron-donating effects.
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Ethynyl group (-C≡CH) at the fourth carbon of the second benzene ring, providing a reactive sp-hybridized carbon for further functionalization.
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₄ | |
Molecular Weight | 206.28 g/mol | |
IUPAC Name | 1-ethyl-3-(4-ethynylphenyl)benzene | |
SMILES | CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C | |
InChIKey | AZFDBQXOETVDIS-UHFFFAOYSA-N |
Synthesis Methodologies
Cross-Coupling Strategies
The biphenyl core is commonly constructed via Suzuki-Miyaura or Sonogashira coupling, which form carbon-carbon bonds between aryl halides and boronic acids/alkynes. A plausible synthetic route involves:
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Suzuki Coupling: Reacting 3-ethylphenylboronic acid with 4-bromoiodobenzene to yield 3-ethyl-4'-iodo-1,1'-biphenyl.
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Sonogashira Coupling: Introducing the ethynyl group via reaction with trimethylsilylacetylene (TMSA), followed by desilylation .
Table 2: Representative Reaction Conditions
Purification and Characterization
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is confirmed by HPLC (>95%), while structural validation employs mass spectrometry (EI-MS: m/z 206.28 [M]⁺) and ¹H NMR .
Reactivity and Functionalization
Ethynyl Group Reactivity
The terminal alkyne undergoes characteristic reactions:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for pharmaceutical applications .
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Palladium-Catalyzed Coupling: Sonogashira or Heck reactions to extend π-conjugation for optoelectronic materials .
Electronic Effects
The ethyl group’s inductive (+I) effect slightly donates electron density to the biphenyl system, modulating redox potentials. Cyclic voltammetry of analogous compounds shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), suggesting stability under ambient conditions .
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 25.0 |
Ethanol | 12.5 |
Water | <0.1 |
Data adapted from analogous biphenyl derivatives . |
Stability Considerations
Exposure to protic acids or oxidizing agents degrades the ethynyl group. Handling under anhydrous conditions with glovebox techniques is advised for long-term storage .
Future Research Directions
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Alternative Syntheses: Exploring photoredox catalysis for milder, greener coupling conditions.
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Material Science: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage.
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Biological Studies: Assessing toxicity and pharmacokinetics of prodrug derivatives.
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